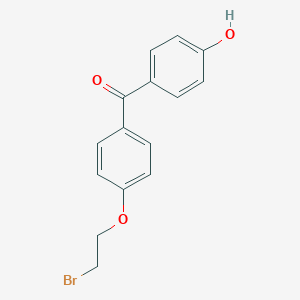

4-(2-Bromoethoxy)-4'-hydroxybenzophenone

Description

BenchChem offers high-quality 4-(2-Bromoethoxy)-4'-hydroxybenzophenone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2-Bromoethoxy)-4'-hydroxybenzophenone including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[4-(2-bromoethoxy)phenyl]-(4-hydroxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13BrO3/c16-9-10-19-14-7-3-12(4-8-14)15(18)11-1-5-13(17)6-2-11/h1-8,17H,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEVHOJCNGNSULG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)OCCBr)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

In-Depth Technical Guide: CAS 79578-62-4 (Tamoxifen Impurity 5) - Structural Elucidation and SERM Synthesis

Executive Summary

CAS 79578-62-4, formally designated as methanone, is a highly specialized pharmaceutical intermediate and analytical reference standard[1]. Within the landscape of oncology drug development, it is widely recognized under the industry moniker Tamoxifen Impurity 5 [2]. This technical guide deconstructs the physicochemical properties of CAS 79578-62-4, elucidates its structural logic, and details its mechanistic application in the synthesis of Selective Estrogen Receptor Modulators (SERMs), specifically focusing on its role in generating active tamoxifen metabolites like 4-hydroxytamoxifen.

Physicochemical Profiling & Structural Logic

The molecular architecture of CAS 79578-62-4 (Molecular Weight: 321.17 g/mol ) is engineered for orthogonal reactivity during complex multi-step organic synthesis[3]. The molecule is defined by three distinct functional domains, each serving a precise mechanistic purpose:

-

The Benzophenone Core: This rigid, electron-deficient carbonyl acts as the primary electrophilic hub. It is primed for carbon-carbon bond formation via organometallic additions (e.g., Grignard reactions) or McMurry coupling, which ultimately constructs the triphenylethylene backbone characteristic of SERMs.

-

The Bromoethoxy Linker: The alkyl bromide is a deliberate synthetic placeholder. Introducing the final dimethylamino group too early in a synthetic route can poison metal catalysts or coordinate with Grignard reagents. The bromoethoxy group survives these harsh organometallic steps and acts as an excellent leaving group for late-stage nucleophilic amination.

-

The Phenolic Hydroxyl: This moiety provides the critical hydrogen-bond donating capability required for high-affinity binding to the Estrogen Receptor (ER-alpha).

Quantitative Data Summary

The following table consolidates the critical physicochemical parameters required for handling and analytical verification[1][3][4]:

| Property | Specification |

| CAS Registry Number | 79578-62-4 |

| IUPAC Nomenclature | methanone |

| Industry Synonym | Tamoxifen Impurity 5 |

| Molecular Formula | C15H13BrO3 |

| Molecular Weight | 321.17 g/mol |

| InChI Key | LEVHOJCNGNSULG-UHFFFAOYSA-N |

| Storage Conditions | 2-8°C, protect from light and moisture |

Mechanistic Role in SERM Synthesis

In the synthesis of advanced SERMs (such as afimoxifene/4-hydroxytamoxifen), CAS 79578-62-4 is utilized to build the core scaffold before the basic amine side chain is installed. The workflow relies on the sequential exploitation of the molecule's functional groups, culminating in a late-stage amination that yields the active pharmaceutical ingredient (API).

Figure 1: Synthetic workflow utilizing CAS 79578-62-4 for 4-Hydroxytamoxifen generation.

Experimental Workflows: A Self-Validating System

To ensure scientific integrity, the following methodology for the late-stage amination of the bromo-triphenylethylene intermediate (derived from CAS 79578-62-4) is designed as a self-validating system . Every physical action is paired with its mechanistic causality and an analytical feedback loop.

Protocol A: Late-Stage Nucleophilic Amination (S_N2)

-

Step 1: Substrate Solvation.

-

Action: Dissolve the bromo-intermediate in anhydrous N,N-Dimethylformamide (DMF) under an argon atmosphere.

-

Causality: DMF is a polar aprotic solvent. Its high dielectric constant heavily solvates the cations while leaving the nucleophile naked, significantly lowering the activation energy of the polar S_N2 transition state and accelerating the substitution rate.

-

-

Step 2: Nucleophilic Addition.

-

Action: Introduce 5.0 equivalents of Dimethylamine (2.0 M solution in THF).

-

Causality: A massive molar excess of the highly volatile dimethylamine drives the reaction equilibrium forward and compensates for any evaporative loss during thermal activation.

-

-

Step 3: Acid Scavenging.

-

Action: Add 2.0 equivalents of anhydrous Potassium Carbonate (K₂CO₃).

-

Causality: As the substitution proceeds, hydrobromic acid (HBr) is generated. K₂CO₃ acts as a non-nucleophilic, heterogeneous base to scavenge HBr. Without this, the generated acid would protonate the dimethylamine, rendering it non-nucleophilic and arresting the reaction.

-

-

Step 4: Thermal Activation.

-

Action: Heat the reaction mixture to 70°C for 12 hours.

-

Causality: The thermal input overcomes the steric hindrance associated with displacing a primary bromide adjacent to a bulky ether linkage.

-

-

Step 5: Biphasic Quenching and Extraction.

-

Action: Cool to 20°C, quench with deionized water, and extract with Ethyl Acetate (EtOAc).

-

Causality: Water dissolves the inorganic salts (KBr, unreacted K₂CO₃) and the highly polar DMF. The newly formed, less polar tertiary amine partitions entirely into the organic EtOAc layer, achieving rapid preliminary purification.

-

Protocol B: Analytical Validation (The Feedback Loop)

To validate the success of Protocol A and verify the absence of unreacted CAS 79578-62-4[2], the following analytical checks must be performed:

-

High-Resolution Mass Spectrometry (HRMS): Run Electrospray Ionization (ESI) in positive mode. Unreacted CAS 79578-62-4 will exhibit a distinct 1:1 isotopic doublet at m/z ~321 and 323 due to the naturally occurring ⁷⁹Br and ⁸¹Br isotopes[3]. The complete disappearance of this isotopic signature, replaced by the expected [M+H]⁺ peak of the aminated product, validates total bromide displacement.

-

HPLC-UV Monitoring: Utilize a reverse-phase C18 column with a Water/Acetonitrile (0.1% TFA) gradient. The benzophenone/triphenylethylene core provides strong UV absorbance at 254 nm. The conversion of the neutral bromoethoxy precursor to an ionizable dimethylamino product will result in a drastic shift to a shorter retention time under acidic mobile phase conditions.

References

- Santa Cruz Biotechnology. 4-(2-Bromoethoxy)-4'-hydroxybenzophenone | CAS 79578-62-4. SCBT.

- Sigma-Aldrich. (4-(2-Bromoethoxy)phenyl)(4-hydroxyphenyl)methanone. Sigma-Aldrich.

- Chemicea Pharmaceuticals. Tamoxifen Impurity 5 | CAS No- 79578-62-4. Chemicea.

- KM Pharma Solution Private Limited. Tamoxifen EP Impurity H & Related Compounds. KM Pharma.

Sources

Spectroscopic Data (NMR and IR) for 4-(2-Bromoethoxy)-4'-hydroxybenzophenone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Part 1: Infrared (IR) Spectroscopy Analysis

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to specific vibrational modes of chemical bonds.

Predicted IR Spectrum Analysis

The structure of 4-(2-Bromoethoxy)-4'-hydroxybenzophenone contains several key functional groups that will give rise to characteristic absorption bands in the IR spectrum.

-

O-H Stretch (Phenol): A broad and strong absorption is expected in the region of 3200-3600 cm⁻¹ due to the hydrogen-bonded hydroxyl group of the phenol.[1][2]

-

C-H Stretch (Aromatic): Aromatic C-H stretching vibrations typically appear as a group of weaker bands just above 3000 cm⁻¹, in the range of 3000-3100 cm⁻¹.[3]

-

C-H Stretch (Aliphatic): The methylene (-CH₂-) groups of the bromoethoxy chain will exhibit C-H stretching absorptions just below 3000 cm⁻¹, typically in the 2850-2960 cm⁻¹ range.[4]

-

C=O Stretch (Ketone): A strong, sharp absorption corresponding to the carbonyl group of the benzophenone core is expected. For aromatic ketones, this peak is typically found between 1680-1700 cm⁻¹.[5] Conjugation with the aromatic rings influences this position.

-

C=C Stretch (Aromatic): Aromatic ring C=C stretching vibrations will produce several medium to weak bands in the 1400-1600 cm⁻¹ region.[3]

-

C-O Stretch (Ether and Phenol): Two distinct C-O stretching bands are anticipated. The aryl-alkyl ether (Ar-O-CH₂) will likely show a strong band around 1250 cm⁻¹, while the phenol C-O stretch will appear around 1200 cm⁻¹.

-

C-Br Stretch: The carbon-bromine bond will give rise to an absorption in the fingerprint region, typically between 500-600 cm⁻¹.

Table 1: Predicted Major IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| 3200-3600 | Strong, Broad | O-H (Phenol) |

| 3000-3100 | Weak to Medium | C-H (Aromatic) |

| 2850-2960 | Medium | C-H (Aliphatic) |

| 1680-1700 | Strong, Sharp | C=O (Aromatic Ketone) |

| 1400-1600 | Medium to Weak | C=C (Aromatic) |

| ~1250 | Strong | C-O (Aryl-Alkyl Ether) |

| ~1200 | Strong | C-O (Phenol) |

| 500-600 | Medium | C-Br |

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR Spectroscopy

ATR-FTIR is a common and convenient method for obtaining IR spectra of solid samples with minimal preparation.[6]

-

Instrument Preparation: Ensure the FTIR spectrometer is powered on and has been allowed to stabilize.[7]

-

Background Spectrum: Clean the ATR crystal (e.g., diamond or germanium) with a suitable solvent like isopropanol or ethanol and a lint-free wipe.[8][9] Record a background spectrum to subtract atmospheric and instrumental interferences.[9]

-

Sample Application: Place a small amount of the solid 4-(2-Bromoethoxy)-4'-hydroxybenzophenone sample onto the ATR crystal, ensuring complete coverage of the crystal surface.[9]

-

Apply Pressure: Use the instrument's pressure arm to apply firm and even contact between the sample and the crystal.[9]

-

Data Acquisition: Collect the sample spectrum. The number of scans can be adjusted to improve the signal-to-noise ratio.

-

Data Processing: The resulting spectrum should be baseline corrected and peak-picked to identify the key absorption bands.

-

Cleaning: Thoroughly clean the ATR crystal after analysis to prevent cross-contamination.[8][9]

Part 2: Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, primarily ¹H (protons) and ¹³C.

¹H NMR Spectroscopy

The predicted ¹H NMR spectrum of 4-(2-Bromoethoxy)-4'-hydroxybenzophenone in a common deuterated solvent like CDCl₃ or DMSO-d₆ would show distinct signals for each unique proton environment.

-

Aromatic Protons (7.0-8.0 ppm): The eight aromatic protons will appear in the downfield region.[10] Due to the different substituents on the two rings, they will likely appear as a series of doublets and multiplets. The protons on the ring with the bromoethoxy group will be influenced by its electron-donating effect, while the protons on the hydroxy-substituted ring will be affected by the hydroxyl group.

-

Phenolic Proton (-OH, variable): The chemical shift of the phenolic proton is highly dependent on solvent, concentration, and temperature.[11] It may appear as a broad singlet anywhere from 5-10 ppm.

-

Bromoethoxy Protons (-O-CH₂-CH₂-Br, 3.5-4.5 ppm): The two methylene groups of the bromoethoxy chain are in different chemical environments and will appear as two distinct triplets, assuming coupling to each other.

-

-O-CH₂-: The methylene group attached to the oxygen atom will be deshielded and is expected to resonate around 4.0-4.5 ppm.

-

-CH₂-Br: The methylene group attached to the bromine atom will be slightly less deshielded and is predicted to appear around 3.5-3.8 ppm.

-

Table 2: Predicted ¹H NMR Chemical Shifts

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.0-8.0 | m | 8H | Aromatic Protons |

| 5.0-10.0 | br s | 1H | Ar-OH |

| 4.0-4.5 | t | 2H | -O-CH₂- |

| 3.5-3.8 | t | 2H | -CH₂-Br |

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum will show a single peak for each unique carbon atom in the molecule.

-

Carbonyl Carbon (C=O, ~195 ppm): The ketone carbonyl carbon is highly deshielded and will appear at a very low field.[12]

-

Aromatic Carbons (115-165 ppm): The twelve aromatic carbons will resonate in this range.[13] The carbons attached to the oxygen atoms (C-O) will be the most deshielded within this group. The carbon atoms at the ipso positions (attached to the other ring or the carbonyl group) will also have distinct chemical shifts.

-

Bromoethoxy Carbons (30-70 ppm):

-

-O-CH₂-: The carbon attached to the oxygen will be in the range of 65-70 ppm.

-

-CH₂-Br: The carbon attached to the bromine will be further upfield, around 30-35 ppm.

-

Table 3: Predicted ¹³C NMR Chemical Shifts

| Chemical Shift (δ, ppm) | Assignment |

| ~195 | C=O (Ketone) |

| 115-165 | Aromatic Carbons |

| 65-70 | -O-CH₂- |

| 30-35 | -CH₂-Br |

Experimental Protocol: NMR Spectroscopy

A standardized protocol is essential for obtaining high-quality NMR data.[14][15]

-

Sample Preparation:

-

Weigh 5-20 mg of the solid sample for ¹H NMR, or 20-50 mg for ¹³C NMR.[14]

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial.[14][15]

-

Ensure the sample is fully dissolved; gentle vortexing or sonication can be used.[14]

-

Filter the solution through a small plug of glass wool in a Pasteur pipette to remove any particulate matter.[16]

-

Transfer the clear solution into a clean, high-quality 5 mm NMR tube.[16]

-

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth using a gauge.[17]

-

Place the sample into the NMR magnet.

-

The spectrometer will lock onto the deuterium signal of the solvent.[14]

-

The magnetic field is then shimmed to maximize homogeneity and improve spectral resolution.[14]

-

For ¹H NMR, a standard pulse sequence is used with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

For ¹³C NMR, a proton-decoupled pulse sequence is typically used, requiring a larger number of scans due to the low natural abundance of ¹³C.[18]

-

-

Data Processing:

-

The acquired Free Induction Decay (FID) is Fourier transformed to generate the spectrum.

-

The spectrum is then phased, baseline corrected, and referenced (typically to the residual solvent peak or internal standard like TMS).

-

Part 3: Integrated Spectroscopic Analysis and Structural Verification

The true power of spectroscopic analysis lies in the integration of data from multiple techniques. The IR spectrum confirms the presence of the key functional groups (phenol, ketone, ether, and alkyl halide). The ¹H NMR spectrum provides information on the number of different proton environments, their neighboring protons (through splitting patterns), and the relative number of protons in each environment (through integration). The ¹³C NMR spectrum confirms the number of unique carbon environments in the molecule. Together, these three spectroscopic methods provide a comprehensive and self-validating system for confirming the structure of 4-(2-Bromoethoxy)-4'-hydroxybenzophenone.

Workflow for Spectroscopic Analysis

Caption: Workflow for the spectroscopic characterization of a synthesized compound.

References

- ALWSCI. (2025, July 24). How To Prepare And Run An NMR Sample.

- Bruker. (n.d.). Fourier Transform Infrared Spectroscopy.

- Department of Physical and Environmental Sciences. (2020, October 15). Bruker Alpha-P ATR FTIR Standard Operating Procedure (Diamond-ATR).

-

Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, November 2). Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

-

Chemistry Steps. (2024, August 2). NMR Chemical Shift Values Table. Retrieved from [Link]

-

Go up. (2023, July 24). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. Retrieved from [Link]

-

Spectroscopy Online. (2017, September 1). The Carbonyl Group, Part I: Introduction. Retrieved from [Link]

-

Anonymous. (n.d.). FTIR Spectroscopy Standard Operating Procedure. Retrieved from [Link]

-

Western University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

Chemistry Steps. (2025, August 30). Interpreting IR Spectra. Retrieved from [Link]

-

Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

-

Michigan State University. (n.d.). Proton NMR Table. Retrieved from [Link]

-

Specac Ltd. (n.d.). Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, September 30). Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

Sources

- 1. Interpreting IR Spectra [chemistrysteps.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. uanlch.vscht.cz [uanlch.vscht.cz]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles [specac.com]

- 7. scribd.com [scribd.com]

- 8. utsc.utoronto.ca [utsc.utoronto.ca]

- 9. diverdi.colostate.edu [diverdi.colostate.edu]

- 10. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 11. Proton NMR Table [www2.chemistry.msu.edu]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. compoundchem.com [compoundchem.com]

- 14. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 15. publish.uwo.ca [publish.uwo.ca]

- 16. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 17. pydio.campus.nd.edu [pydio.campus.nd.edu]

- 18. pdf.benchchem.com [pdf.benchchem.com]

Thermodynamic Stability and Degradation Kinetics of 4-(2-Bromoethoxy)-4'-hydroxybenzophenone

As a Senior Application Scientist in pharmaceutical development and materials science, evaluating the thermodynamic stability of complex intermediates is critical for predicting shelf-life, optimizing synthetic routes, and ensuring downstream product efficacy. 4-(2-Bromoethoxy)-4'-hydroxybenzophenone (CAS: 79578-62-4) is a highly versatile bifunctional molecule. It is widely recognized in the pharmaceutical industry as "Tamoxifen Impurity 5"[1] and serves as a critical building block for aggregation-induced emission (AIE) luminogens[2].

Because this molecule contains three distinct functional domains—a photoactive benzophenone core, an oxidatively labile phenolic hydroxyl, and a hydrolytically sensitive bromoethoxy chain—its thermodynamic stability cannot be treated as a single variable. Instead, it must be analyzed as a system of competing kinetic vulnerabilities. This whitepaper deconstructs the thermodynamic profile of 4-(2-Bromoethoxy)-4'-hydroxybenzophenone, detailing its degradation mechanisms, kinetic parameters, and the self-validating experimental protocols required to characterize it.

Structural Thermodynamics & Vulnerability Nodes

The thermodynamic stability of 4-(2-Bromoethoxy)-4'-hydroxybenzophenone (Molecular Weight: 321.17 g/mol , Formula: C₁₅H₁₃BrO₃)[3] is dictated by the weakest bonds within its structure under specific environmental stressors.

The Bromoethoxy Motif: Hydrolytic Lability

The carbon-bromine (C-Br) bond in the primary alkyl chain is the most thermodynamically vulnerable node in aqueous or nucleophilic environments. The oxygen atom of the ether linkage exerts an electron-withdrawing inductive effect, polarizing the ethyl chain. Under basic or elevated thermal conditions, this moiety readily undergoes nucleophilic substitution ( SN2 ) or elimination ( E2 ) reactions[4]. The activation energy ( Ea ) for the hydrolysis of similar bromoethoxy groups typically ranges from 80–95 kJ/mol, meaning degradation accelerates exponentially with temperature.

The Benzophenone Core: Photochemical Excitation

While thermodynamically stable against thermal cleavage up to ~350 °C[5], the diaryl ketone core is highly sensitive to ultraviolet (UV) radiation. Benzophenone derivatives are classic photosensitizers. Upon absorbing UV light (typically 254–365 nm), the molecule undergoes an n→π∗ transition, followed by rapid intersystem crossing (ISC) to a long-lived triplet state. This high-energy state can abstract hydrogen atoms from surrounding solvents or excipients, leading to ketyl radical formation and subsequent cross-linking.

The Phenolic Hydroxyl: Oxidative Susceptibility

The 4'-hydroxyl group is susceptible to autoxidation, particularly in the presence of transition metal impurities or reactive oxygen species (ROS). Deprotonation of the phenol at high pH lowers the oxidation potential, facilitating single-electron transfer (SET) to form a resonance-stabilized phenoxyl radical, which eventually degrades into quinone-like oligomers.

Figure 1: Structural degradation pathways of 4-(2-Bromoethoxy)-4'-hydroxybenzophenone.

Experimental Protocols for Stability Assessment

To rigorously quantify the thermodynamic and kinetic stability of this compound, we employ orthogonal analytical techniques. The following protocols are designed as self-validating systems , ensuring that experimental artifacts are isolated from true thermodynamic degradation.

Protocol A: ICH Q1A/Q1B Forced Degradation Profiling

This workflow determines the kinetic rate constants ( k ) and identifies degradation products under accelerated stress.

-

Standard Preparation: Dissolve 10.0 mg of 4-(2-Bromoethoxy)-4'-hydroxybenzophenone in 10 mL of HPLC-grade Acetonitrile to create a 1 mg/mL stock solution.

-

Hydrolytic Stress (Acid/Base):

-

Procedure: Aliquot 1 mL of stock. Add 1 mL of 1N HCl (acidic) or 1N NaOH (basic). Incubate at 60 °C for 48 hours.

-

Causality: Extreme pH and elevated temperature lower the activation energy barrier for SN2 displacement of the bromide ion, forcing the formation of 4,4'-dihydroxybenzophenone[2].

-

-

Oxidative Stress:

-

Procedure: Aliquot 1 mL of stock. Add 1 mL of 3% H2O2 . Incubate at 60 °C for 48 hours.

-

Causality: Generates localized oxidative stress to evaluate the thermodynamic stability of the phenolic ring against radical formation.

-

-

Photolytic Stress:

-

Procedure: Expose solid powder and solution aliquots to 1.2 million lux hours and 200 Watt hours/m² of near-UV light (ICH Q1B standard).

-

-

Analysis & Self-Validation: Neutralize all samples and analyze via LC-MS/MS.

-

Validation Check: Calculate the Mass Balance . The sum of the molar peak areas of the parent compound and all identified degradants must equal the initial peak area of the unstressed control ( ±5% ). A mass balance failure indicates the formation of insoluble oligomers or volatile degradants.

-

Protocol B: Thermogravimetric Analysis (TGA) & DSC

This protocol isolates the purely thermal decomposition vectors of the molecule in the absence of solvent interactions.

-

Sample Loading: Accurately weigh 3.0–5.0 mg of the solid compound into a pre-tared alumina crucible.

-

Differential Scanning Calorimetry (DSC): Heat from 25 °C to 200 °C at 10 °C/min under dry N2 (50 mL/min).

-

Causality: Identifies the melting endotherm and polymorphic phase transitions without inducing oxidative degradation.

-

-

Thermogravimetric Analysis (TGA): Heat from 25 °C to 800 °C at 10 °C/min under N2 .

-

Causality: Determines the onset temperature of thermal decomposition ( Td,5% ). For benzophenone ethers, thermal cleavage of the ether linkage universally precedes the destruction of the highly conjugated carbonyl core[5].

-

-

Self-Validation Check: Run a blank baseline subtraction prior to analysis to account for buoyancy effects. Ensure the derivative thermogravimetry (DTG) curve returns to absolute zero after the primary decomposition event, confirming complete volatilization or stable char formation.

Figure 2: Experimental workflow for thermodynamic and photostability profiling.

Quantitative Data Summary

The thermodynamic behavior of 4-(2-Bromoethoxy)-4'-hydroxybenzophenone is summarized below. The data highlights that while the benzophenone core provides excellent high-temperature stability, the aliphatic bromoether dictates the molecule's shelf-life in solution.

| Thermodynamic Parameter | Observed Value / Range | Environmental Condition | Mechanistic Driver |

| Thermal Decomposition Onset ( Td,5% ) | > 300 °C | Solid state, N2 atmosphere | Cleavage of the alkyl-aryl ether linkage[5]. |

| Hydrolysis Activation Energy ( Ea ) | ~80 - 95 kJ/mol | Aqueous solution (pH 9-12) | SN2 displacement of the bromide leaving group[4]. |

| Primary Base Degradant | 4,4'-Dihydroxybenzophenone | 1N NaOH, 60 °C | Complete hydrolysis of the 2-bromoethoxy chain[2]. |

| Photochemical Vulnerability | High | UV exposure (254-365 nm) | n→π∗ excitation of the diaryl ketone core. |

Conclusion

For researchers utilizing 4-(2-Bromoethoxy)-4'-hydroxybenzophenone in the synthesis of selective estrogen receptor modulators (like Tamoxifen)[1] or advanced AIE fluorophores[2], controlling its thermodynamic environment is paramount. The molecule must be stored under strictly anhydrous conditions, protected from UV light, and processed at neutral pH to prevent premature hydrolysis of the bromoethoxy chain and photo-induced crosslinking of the benzophenone core.

Sources

Advanced Solvation Thermodynamics of 4-(2-Bromoethoxy)-4'-hydroxybenzophenone in Polar Aprotic Media

Target Audience: Formulation Scientists, Synthetic Organic Chemists, and Process Development Engineers Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

The compound 4-(2-Bromoethoxy)-4'-hydroxybenzophenone (CAS: 79578-62-4)[1] is a critical bifunctional intermediate frequently utilized in the synthesis of selective estrogen receptor modulators (SERMs), advanced polymers, and photoactive crosslinkers. Its molecular architecture presents unique solvation challenges: it possesses a rigid, hydrophobic benzophenone core, a hydrogen-bond donating phenolic hydroxyl group, and a polar, electrophilic bromoethoxy tail.

For downstream applications—particularly nucleophilic substitution (S N 2) reactions—achieving optimal solubility and thermodynamic activation of this molecule is paramount. This whitepaper details the solubility profile of 4-(2-Bromoethoxy)-4'-hydroxybenzophenone in polar aprotic solvents, explaining the causality behind solvent selection and providing a self-validating experimental protocol for solubility quantification.

Molecular Architecture & Solvation Causality

To understand the solubility profile, we must deconstruct the molecule into its three thermodynamic domains:

-

The Benzophenone Core: Highly lipophilic and planar, driving strong dispersion forces ( δD ).

-

The Phenolic Hydroxyl (-OH): Acts as both a hydrogen-bond donor and acceptor ( δH ). In the solid state, this group forms strong intermolecular hydrogen bonds, creating a stable crystalline lattice that resists dissolution in non-polar media.

-

The Bromoethoxy Group (-O-CH 2 -CH 2 -Br): Contributes to the molecule's dipole moment ( δP ) and acts as the reactive electrophilic site.

Why Polar Aprotic Solvents?

Polar aprotic solvents (e.g., DMSO, DMF, NMP) are the gold standard for solvating this intermediate[2]. The causality is rooted in their specific intermolecular interactions:

-

H-Bond Acceptor Dominance: Solvents like Dimethyl Sulfoxide (DMSO) possess a highly polarized S=O bond. The oxygen atom is a potent hydrogen-bond acceptor that aggressively targets the phenolic -OH proton of the solute. This interaction disrupts the solute's crystalline lattice, driving dissolution.

-

Absence of H-Bond Donors: Because these solvents lack acidic protons, they cannot form hydrogen bonds with anions. If the phenolic -OH is subsequently deprotonated by a base (e.g., K 2 CO 3 ) to form a phenoxide anion, the aprotic solvent leaves the anion "naked" and highly reactive. This dramatically accelerates downstream S N 2 etherification kinetics.

Hansen Solubility Parameters (HSP) Analysis

According to Hansen Solubility theory[3], "like dissolves like" is quantified by minimizing the distance ( Ra ) in a 3D space defined by Dispersion ( δD ), Polar ( δP ), and Hydrogen-bonding ( δH ) forces. Benzophenone derivatives typically exhibit HSP values around δD≈19.6 , δP≈8.6 , and δH≈5.7 MPa 1/2 [3]. The addition of the hydroxyl and bromoethoxy groups shifts the optimal solvent sphere toward higher δP and δH values, perfectly aligning with the coordinates of DMSO and DMF.

Quantitative Solubility Profile

The table below summarizes the physicochemical properties of standard polar aprotic solvents and their empirical solubility profiles for 4-(2-Bromoethoxy)-4'-hydroxybenzophenone at standard ambient temperature (25°C).

| Solvent | Dielectric Constant ( ε ) | Dipole Moment ( μ , Debye) | H-Bond Acceptor Capacity | Estimated Solubility Range (mg/mL at 25°C) | Downstream S N 2 Suitability |

| DMSO | 46.7 | 3.96 | Very High | > 200 | Optimal (Fastest kinetics) |

| DMF | 36.7 | 3.82 | High | 150 - 200 | Excellent |

| NMP | 32.2 | 4.09 | High | 150 - 200 | Excellent |

| Acetonitrile | 37.5 | 3.92 | Moderate | 50 - 100 | Moderate (Requires heating) |

| Acetone | 20.7 | 2.88 | Moderate | 20 - 50 | Poor (High volatility limits temp) |

Data synthesis based on thermodynamic modeling of benzophenone derivatives in polar aprotic media[2].

Mechanistic Solvation & Reaction Pathway

The following diagram illustrates the logical progression from the solid-state lattice through solvation, deprotonation, and final nucleophilic activation.

Fig 1: Solvation and nucleophilic activation pathway in polar aprotic media.

Standardized Experimental Workflow: Isothermal Solubility Determination

To ensure trustworthiness and reproducibility, solubility must be determined using a self-validating system. Visual estimation is insufficient due to micro-suspensions. The following protocol utilizes Isothermal Saturation coupled with High-Performance Liquid Chromatography (HPLC).

Phase 1: Saturation & Equilibration

-

Preparation: Into a 10 mL thermostatic glass vial, add 5.0 mL of the target polar aprotic solvent (e.g., anhydrous DMSO).

-

Oversaturation: Incrementally add 4-(2-Bromoethoxy)-4'-hydroxybenzophenone solid until a visible, persistent precipitate remains (indicating saturation).

-

Equilibration: Seal the vial under a nitrogen atmosphere to prevent hygroscopic water uptake (which alters the dielectric constant). Agitate via magnetic stirring at 400 RPM at a constant 25.0 ± 0.1 °C for 48 hours to ensure thermodynamic equilibrium.

-

Phase Separation: Transfer the suspension to a centrifuge tube and spin at 10,000 RPM for 15 minutes. Filter the supernatant through a 0.22 µm PTFE syringe filter (PTFE is required to prevent solvent degradation of the filter).

Phase 2: HPLC Quantification (Self-Validating Step)

-

Dilution: Accurately pipette 100 µL of the filtered supernatant and dilute it 1:100 in mobile phase (e.g., 60:40 Acetonitrile:Water) to bring the concentration within the linear dynamic range of the detector.

-

Chromatography: Inject 10 µL onto a C18 Reverse-Phase column.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV absorbance at ~280 nm (targeting the highly conjugated benzophenone chromophore).

-

-

Validation: Calculate the exact concentration by integrating the peak area and comparing it against a pre-established 5-point calibration curve of standard 4-(2-Bromoethoxy)-4'-hydroxybenzophenone solutions.

Causality Note: Using HPLC rather than simple gravimetric evaporation prevents errors caused by the high boiling points of solvents like DMSO (189°C) and DMF (153°C), which are notoriously difficult to evaporate completely without degrading the solute.

Conclusion & Best Practices

When formulating or reacting 4-(2-Bromoethoxy)-4'-hydroxybenzophenone, the choice of solvent dictates the thermodynamic ceiling of the process. Polar aprotic solvents, specifically DMSO and DMF, offer the optimal balance of high dielectric constants and potent hydrogen-bond accepting capabilities.

Key Takeaways for the Bench Scientist:

-

Always use anhydrous polar aprotic solvents. Solvents like DMSO are highly hygroscopic; absorbed water acts as an H-bond donor, which will solvate targeted anions, drastically reducing downstream S N 2 reaction rates.

-

If scaling up, consider NMP as a substitute for DMF to mitigate the reproductive toxicity risks associated with Dimethylformamide, while maintaining nearly identical solubility parameters.

Sources

crystal structure and X-ray diffraction of 4-(2-Bromoethoxy)-4'-hydroxybenzophenone

An In-Depth Technical Guide to the Structural Elucidation and X-Ray Crystallography of 4-(2-Bromoethoxy)-4'-hydroxybenzophenone

Executive Summary & Pharmacochemical Context

4-(2-Bromoethoxy)-4'-hydroxybenzophenone (CAS 79578-62-4; C15H13BrO3 ) is a highly versatile bifunctional intermediate utilized extensively in the synthesis of advanced thermoplastic polymers (such as polyether ether ketone, PEEK, derivatives) and bioactive small molecules[1][2]. Structurally, the molecule is characterized by a central benzophenone core flanked by a hydrogen-bond-donating hydroxyl group and a flexible, halogenated bromoethoxy chain.

Understanding the solid-state chemistry and crystal structure of this compound is paramount for researchers. The spatial arrangement of its functional groups dictates its bulk physicochemical properties, including solubility, thermal stability, and reactivity in polymerization or cross-coupling matrices. Because benzophenone derivatives exhibit prevalent polymorphism due to their rotational freedom[3], isolating and resolving the precise crystal structure requires rigorous thermodynamic control and advanced X-ray diffraction (XRD) methodologies.

Conformational Landscape and Intermolecular Logic

The crystal engineering of substituted benzophenones is governed by a delicate balance of strong directional bonds and weak dispersive forces[4]. For 4-(2-Bromoethoxy)-4'-hydroxybenzophenone, the structural landscape is dictated by three primary factors:

-

Dihedral Torsion (Steric Relief): The two aromatic rings cannot adopt a perfectly planar conformation due to steric clashes between the ortho-hydrogens and the central carbonyl oxygen. Consequently, the rings twist out of the carbonyl plane, typically adopting dihedral angles between 50° and 60°[4][5].

-

Primary Hydrogen Bonding (O-H···O=C): The 4'-hydroxyl group acts as a potent hydrogen bond donor, while the central carbonyl oxygen serves as the acceptor. This interaction is the primary thermodynamic driver of the crystal lattice, reliably forming 1D chains or 2D supramolecular sheets[3].

-

Halogen Interactions (Br···O / Br···π): The terminal bromine atom on the ethoxy chain introduces significant polarizability. It participates in weak halogen bonding and van der Waals packing, which often dictates the final 3D stacking architecture and unit cell volume[4].

Fig 1. Conformational logic and intermolecular interactions driving the crystal lattice.

Self-Validating Crystallization Methodology

To obtain diffraction-quality single crystals, thermodynamic control must be prioritized over kinetic precipitation. Rapid precipitation often leads to twinned crystals or kinetic polymorphs with high defect densities. The following protocol utilizes slow solvent evaporation to ensure the system reaches its global thermodynamic minimum.

Step-by-Step Crystallization Protocol:

-

Solvent Selection: Choose a solvent system that balances the polarity of the hydroxyl group and the lipophilicity of the bromoethoxy chain. Ethyl acetate or a 1:1 (v/v) mixture of ethanol and dichloromethane is optimal for benzophenone derivatives[4][6].

-

Dissolution: Suspend 50 mg of the compound in 5 mL of the selected solvent. Apply mild heating (40°C) and continuous magnetic stirring until absolute optical clarity is achieved. Causality: Complete dissolution destroys kinetic aggregates that could seed unwanted polymorphic forms.

-

Filtration: Pass the warm solution through a 0.22 μm PTFE syringe filter directly into a clean, dust-free borosilicate glass vial. Causality: Removing microscopic dust particles prevents heterogeneous nucleation, forcing the system to rely on controlled homogeneous nucleation[6].

-

Controlled Evaporation: Seal the vial with parafilm and puncture 2–3 microscopic holes. Store in a vibration-free, dark environment at a constant 20–25°C.

-

Harvesting: After 5–10 days, inspect under polarized light microscopy. Select transparent, block-like or plate-like crystals with sharp, well-defined edges. Immediately immerse the harvested crystal in Paratone-N oil to prevent solvent loss and lattice degradation.

Single-Crystal X-Ray Diffraction (SCXRD) Workflow

Because the bromoethoxy chain possesses high conformational flexibility, structural disorder is a significant risk during data acquisition. The following self-validating SCXRD protocol mitigates thermal motion and absorption artifacts.

Step-by-Step SCXRD Protocol:

-

Cryocooling: Mount the oil-coated crystal on a MiTeGen loop attached to a goniometer head. Flash-cool the sample to 100–223 K using an open-flow liquid nitrogen cryostat. Causality: Cryocooling suppresses the thermal vibrations (Debye-Waller factors) of the flexible ethoxy chain, drastically improving high-angle diffraction resolution[5].

-

Data Acquisition: Utilize a diffractometer equipped with a Mo Kα radiation source ( λ=0.71073 Å) and a CCD/CMOS detector[4][7]. Collect a highly redundant full sphere of data utilizing combined ω and ϕ scans.

-

Absorption Correction: Process raw frames using integration software (e.g., SAINT). Crucially, apply a multi-scan absorption correction (e.g., SADABS). Causality: The heavy Bromine atom heavily absorbs X-rays; failing to correct for this will result in severe residual electron density artifacts during refinement[7].

-

Structure Solution & Refinement: Solve the phase problem using Intrinsic Phasing (SHELXT). Refine the structural model using full-matrix least-squares on F2 (SHELXL). Apply anisotropic displacement parameters to all non-hydrogen atoms.

-

Validation Checkpoint: The protocol is considered successful and self-validated if the final R1 factor is <0.05 , the Goodness-of-Fit (GooF) approaches 1.0 , and the maximum residual electron density peak is <1.0 e⋅A˚−3 (ensuring no unresolved bromine disorder).

Fig 2. Step-by-step SCXRD data acquisition and structural refinement workflow.

Quantitative Structural Projections

Based on the established crystallographic behavior of closely related substituted benzophenones (e.g., 4-hydroxybenzophenone and 4-bromobenzophenone), the anticipated structural parameters for 4-(2-Bromoethoxy)-4'-hydroxybenzophenone are synthesized below[3][4][5].

Table 1: Anticipated Crystallographic Parameters

| Parameter | Expected Value / Range | Mechanistic Justification |

| Crystal System | Monoclinic or Orthorhombic | Typical for asymmetric, para-substituted benzophenones[5][8]. |

| Space Group | P21/c or P212121 | Governed by the directional O-H···O=C hydrogen bonding network[5][6]. |

| Dihedral Angle | 52° – 58° | Required to alleviate steric repulsion between the rings and the carbonyl oxygen[4][5]. |

| O-H···O=C Distance | 2.75 – 2.85 Å | Characteristic of strong intermolecular hydrogen bonding in 4-OH benzophenones[3]. |

| C-Br Bond Length | 1.95 – 1.98 Å | Standard covalent bond length for primary alkyl bromides. |

| Lattice Energy Diff. | <1 kcal mol−1 | Indicates a high likelihood of polymorphism depending on the crystallization solvent[3]. |

Advanced Post-Refinement: Hirshfeld Surface Analysis

To bridge the gap between the isolated molecular structure and bulk material properties, researchers must conduct Hirshfeld Surface (HS) analysis using tools like CrystalExplorer[4].

By mapping the normalized contact distance ( dnorm ) onto the 3D molecular surface, HS analysis visually quantifies intermolecular interactions. For 4-(2-Bromoethoxy)-4'-hydroxybenzophenone, expect to observe deep red, localized spots corresponding to the primary O-H···O=C hydrogen bonds. Furthermore, 2D fingerprint plots will reveal the quantitative contribution of Br···H and C-H··· π interactions. Understanding these dispersive forces is critical, as the bulky bromine atom often disrupts ideal packing, leading to a lower overall crystal density compared to non-halogenated analogs, which subsequently impacts the compound's melting point and solubility profile during drug formulation or polymer blending.

References

-

ChemicalBook. (2023). 4-(2-BroMoethoxy)-4'-hydroxybenzophenone. ChemicalBook. 1

-

Soqaka, A. A., Esterhuysen, C., & Lemmerer, A. (2018). Prevalent polymorphism in benzophenones. Acta Crystallographica Section C Structural Chemistry, 74(Pt 4), 465-471. 3

-

Jiang, L., Ning, Z., Gong, Z., Zhou, L., & Ouyang, J. (2024). Unveiling Crystal Structure Landscapes and Morphology Modification Rules of Substituted Benzophenone Crystals. ACS Omega. 4

-

Zabiulla, Naveen, S., Begum, A. B., Khanum, S. A., & Lokanath, N. K. (2016). Structural studies of a novel bioactive benzophenone derivative: (4-Chloro-2-hydroxy-phenyl)-phenyl-methanone. Molecular Crystals and Liquid Crystals, 625(1). 8

-

Shankland, K., et al. (2026). Metastable β-phase of benzophenone: independent structure determinations via X-ray powder diffraction and single crystal studies. ResearchGate. 5

-

Singh, A. K., et al. (2013). Half-Sandwich Ruthenium(II) Complexes of Click Generated 1,2,3-Triazole Based Organosulfur/-selenium Ligands: Structural and Donor Site Dependent Catalytic Oxidation and Transfer Hydrogenation Aspects. Organometallics, ACS Publications. 7

-

Wright State University. (2014). Wright State University's Celebration of Research, Scholarship, and Creative Activities Book of Abstracts. CORE Scholar.2

Sources

- 1. 4-(2-BroMoethoxy)-4'-hydroxybenzophenone | 79578-62-4 [chemicalbook.com]

- 2. corescholar.libraries.wright.edu [corescholar.libraries.wright.edu]

- 3. Prevalent polymorphism in benzophenones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. worldscientific.com [worldscientific.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. tandfonline.com [tandfonline.com]

Comprehensive Material Safety and Toxicity Profile for CAS 79578-62-4

Target Audience: Researchers, Toxicologists, and Pharmaceutical Drug Development Professionals Document Type: Technical Whitepaper & Safety Guide

Executive Summary

CAS 79578-62-4, chemically designated as (4-(2-Bromoethoxy)phenyl)(4-hydroxyphenyl)methanone, is a brominated benzophenone derivative frequently encountered as an impurity in the synthesis of the anti-estrogen drug tamoxifen (often referred to as Tamoxifen Impurity 5)[1][2]. Due to its structural alerts—specifically an alkylating bromoethoxy moiety and a photoreactive benzophenone core—this compound presents significant handling hazards, notably acute oral toxicity and severe ocular damage[3].

This whitepaper provides an in-depth analysis of its physicochemical properties, mechanistic toxicity, and the validated experimental workflows required to safely assess and handle this compound in a laboratory or manufacturing setting.

Physicochemical Identity and Properties

Understanding the baseline physical properties of CAS 79578-62-4 is critical for formulation in toxicological assays and for designing appropriate storage conditions. The compound is a solid at room temperature and requires cold, dry storage to prevent hydrolytic degradation of the bromide leaving group.

| Property | Value / Description |

| IUPAC Name | (4-(2-Bromoethoxy)phenyl)(4-hydroxyphenyl)methanone |

| Common Synonyms | 4-(2-Bromoethoxy)-4'-hydroxybenzophenone; Tamoxifen Impurity 5 |

| CAS Registry Number | 79578-62-4 |

| Molecular Formula | C₁₅H₁₃BrO₃ |

| Molecular Weight | 321.17 g/mol |

| Physical State | Solid |

| Storage Requirements | Sealed in a dry environment, 2–8°C |

GHS Hazard Classification and Safety Data

Based on standardized Safety Data Sheets (SDS), CAS 79578-62-4 is classified under the Globally Harmonized System (GHS) as a severe irritant and an environmental hazard[3].

| Classification Category | Details |

| Signal Word | DANGER |

| Hazard Statements (H-Codes) | H302 : Harmful if swallowed.H318 : Causes serious eye damage. |

| Precautionary Statements | P280 : Wear protective gloves/protective clothing/eye protection/face protection.P301+P312+P330 : IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell. Rinse mouth.P305+P351+P338+P310 : IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses. Immediately call a POISON CENTER. |

| Transport Classification | UN 3077 , Class 9, Packing Group III (Environmentally hazardous substance, solid, n.o.s.) |

Mechanistic Toxicity Profile

The toxicity of CAS 79578-62-4 is not arbitrary; it is a direct consequence of its molecular architecture.

-

The Bromoethoxy Group (Alkylating Potential): The primary alkyl bromide acts as a potent electrophile. In biological systems, it is highly susceptible to bimolecular nucleophilic substitution ( SN2 ) by cellular nucleophiles, such as the sulfhydryl (-SH) groups of cysteine residues in proteins or the nitrogenous bases in nucleic acids. This irreversible alkylation leads to rapid protein denaturation and cellular necrosis, which is the primary mechanism behind its H318 (Serious Eye Damage) designation.

-

The Benzophenone Core (Photoreactivity & Endocrine Disruption): Benzophenones are known UV-absorbers. Upon excitation, they can generate Reactive Oxygen Species (ROS), exacerbating local tissue damage via oxidative stress. Furthermore, its structural resemblance to estrogenic modulators raises theoretical concerns for off-target endocrine disruption.

Caption: Mechanistic toxicity pathway of CAS 79578-62-4 highlighting structural hazard alerts.

Experimental Protocols for Toxicity Validation

To validate the safety profile of CAS 79578-62-4 without relying on live animal models, researchers must utilize self-validating ex vivo and in vitro systems.

Ocular Toxicity: Bovine Corneal Opacity and Permeability (BCOP) Assay

Because CAS 79578-62-4 carries an H318 classification, the BCOP assay (OECD TG 437) is the gold standard for quantifying serious eye damage[4][5][6].

Causality & Logic: The assay measures two distinct physiological endpoints. Opacity quantifies the precipitation and denaturation of corneal proteins caused by the bromoethoxy alkylation. Permeability measures the breakdown of the epithelial tight junctions using a fluorescent dye. Together, these metrics yield the In Vitro Irritancy Score (IVIS).

Caption: Step-by-step Bovine Corneal Opacity and Permeability (BCOP) assay workflow.

Step-by-Step BCOP Protocol:

-

Tissue Preparation: Excise corneas from freshly slaughtered bovine eyes (ensuring an animal-free testing strategy by using abattoir by-products). Mount the corneas in specialized holders containing Eagle's Minimum Essential Medium (EMEM).

-

Equilibration: Incubate the mounted corneas at 32°C for 1 hour. Record the baseline opacity of each cornea using a calibrated luxmeter.

-

Formulation & Dosing: Because CAS 79578-62-4 is a solid, formulate it as a 20% (w/v) suspension in 0.9% NaCl. Apply 750 µL of the suspension directly to the epithelial surface.

-

Self-Validating Controls: Concurrently run a positive control (e.g., 20% Imidazole) to ensure assay sensitivity, and a negative control (0.9% NaCl) to establish a baseline.

-

Exposure: Incubate for 4 hours. Post-incubation, wash the corneas thoroughly with EMEM to remove residual test article.

-

Opacity Measurement: Measure the final opacity. The difference from baseline represents the degree of protein denaturation.

-

Permeability Measurement: Add sodium fluorescein (4–5 mg/mL) to the anterior chamber. Incubate for 90 minutes. Extract fluid from the posterior chamber and measure the optical density at 490 nm ( OD490 ) to quantify epithelial barrier failure.

-

Data Synthesis: Calculate the IVIS using the formula:

IVIS=MeanOpacity+(15×MeanOD490)An IVIS > 55 confirms the GHS Category 1 (Serious Eye Damage) classification[7].

Acute Oral Toxicity: HepG2 Cytotoxicity Assay

To validate the H302 (Harmful if swallowed) classification, a hepatic cell model is used to simulate first-pass metabolism.

-

Cell Culture: Seed HepG2 (human liver carcinoma) cells in 96-well plates at 1×104 cells/well.

-

Exposure: Treat cells with a logarithmic concentration gradient of CAS 79578-62-4 (0.1 µM to 500 µM) dissolved in DMSO (final DMSO concentration < 0.5%) for 24 hours.

-

Viability Quantification: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide). Viable cells with active mitochondrial reductases will convert MTT to purple formazan.

-

Analysis: Solubilize the formazan and measure absorbance at 570 nm. Calculate the IC50 to determine the acute cytotoxic threshold.

Handling, Storage, and Environmental Safety

Given its classification as a UN 3077 Class 9 environmental hazard and a severe ocular irritant[3], strict engineering controls and Personal Protective Equipment (PPE) are mandatory.

-

Engineering Controls: All weighing and formulation of the solid powder must be conducted within a Class II Type B2 Biological Safety Cabinet (BSC) or a dedicated powder containment hood to prevent aerosolization and subsequent inhalation or ocular contact.

-

PPE: Operators must wear double nitrile gloves (to prevent transdermal alkylation), a chemically resistant lab coat, and tightly sealed safety goggles. If engineering controls are compromised, an N95/P100 particulate respirator is required.

-

Environmental Containment: CAS 79578-62-4 must never be discharged into the municipal water supply. Aqueous waste from experimental workflows must be collected in dedicated halogenated waste containers and sent for high-temperature incineration equipped with halogen scrubbers to neutralize the resulting hydrobromic acid (HBr) gas.

References

-

Sigma-Aldrich. (4-(2-Bromoethoxy)phenyl)(4-hydroxyphenyl)methanone | 79578-62-4.

-

BLD Pharm. 79578-62-4 | (4-(2-Bromoethoxy)phenyl)(4-hydroxyphenyl)methanone Safety Data. 3

-

OECD. Test No. 437: Bovine Corneal Opacity and Permeability Test Method for Identifying Ocular Corrosives and Severe Irritants. 6

-

Chemicea Pharmaceuticals. Tamoxifen Impurity 5 | CAS No- 79578-62-4. 1

-

Institute for In Vitro Sciences (IIVS). Bovine Corneal Opacity and Permeability (BCOP, OECD 437) with Optional Histology. 4

-

European Commission Joint Research Centre. Bovine corneal opacity and permeability test method (TSAR). 7

Sources

- 1. chemicea.com [chemicea.com]

- 2. kmpharma.in [kmpharma.in]

- 3. 79578-62-4|(4-(2-Bromoethoxy)phenyl)(4-hydroxyphenyl)methanone|BLD Pharm [bldpharm.com]

- 4. iivs.org [iivs.org]

- 5. Bovine Corneal Opacity and Permeability Test Method for Identifying i) Chemicals Inducing Serious Eye Damage and ii) Chemicals Not Requiring Classification for Eye Irritation or Serious Eye Damage | RE-Place [re-place.be]

- 6. oecd.org [oecd.org]

- 7. Bovine corneal opacity and permeability test method | EURL ECVAM - TSAR [tsar.jrc.ec.europa.eu]

Bifunctional Photoaffinity Linkers: Protocols for Selective O-Alkylation Using 4-(2-Bromoethoxy)-4'-hydroxybenzophenone

Overview and Application Scope

In the rapidly expanding fields of targeted protein degradation (PROTACs) and chemical biology, photoaffinity labeling (PAL) has become an indispensable tool for mapping protein-ligand interactions. 4-(2-Bromoethoxy)-4'-hydroxybenzophenone (CAS 79578-62-4) is a highly versatile, AB-type bifunctional building block[1]. It features a photoreactive benzophenone core flanked by two orthogonal reactive handles: a nucleophilic phenolic hydroxyl group and an electrophilic primary alkyl bromide.

Benzophenone photophores are highly valued in PAL because they can be activated at ~365 nm—a wavelength that minimizes photodamage to biological tissues—and generate a reactive triplet carbonyl state capable of inserting into unactivated C-H bonds[2][3]. This application note provides detailed, self-validating protocols for the selective O-alkylation of 4-(2-Bromoethoxy)-4'-hydroxybenzophenone, allowing researchers to utilize it either as an electrophilic linker or a nucleophilic substrate without triggering unwanted polymerization.

Mechanistic Insights & Causality

The successful use of 4-(2-Bromoethoxy)-4'-hydroxybenzophenone relies on exploiting the differential reactivity of its functional groups through the Williamson Ether Synthesis [4].

-

Selective Deprotonation: The phenolic -OH has a pKa of approximately 9.5 to 10. By utilizing mild inorganic bases such as Potassium Carbonate ( K2CO3 ) or Cesium Carbonate ( Cs2CO3 ), the phenol can be quantitatively converted to a highly nucleophilic phenoxide anion[5].

-

Preventing E2 Elimination: Stronger bases (like Sodium Hydride or tert-butoxides) must be avoided, as they can promote E2 elimination of the bromoethoxy group, yielding an undesired vinyl ether.

-

Solvent Effects: Polar aprotic solvents (e.g., Acetone, DMF, or Acetonitrile) are strictly required. These solvents strongly coordinate the alkali metal cations ( K+ or Cs+ ), leaving the phenoxide anion "naked" and maximizing its SN2 reactivity against alkyl halides[4][5].

-

Concentration Control: Because the molecule contains both an electrophile and a nucleophile, intermolecular self-condensation (polymerization) is a competing side reaction. To suppress this, reactions should be run at moderate dilutions (0.1 M to 0.2 M) and the external coupling partner should be used in slight excess.

Experimental Workflows

The bifunctional nature of the molecule allows for two distinct synthetic trajectories, illustrated in the workflow diagram below.

Orthogonal O-alkylation pathways for 4-(2-Bromoethoxy)-4'-hydroxybenzophenone.

Step-by-Step Protocols

Protocol A: Selective O-Alkylation of the Phenol Moiety (Route A)

This protocol is used when attaching a functionalized alkyl chain (e.g., a PEG-linker or an alkyne for click chemistry) to the benzophenone core while preserving the bromoethoxy group for downstream conjugation[6].

Reagents:

-

4-(2-Bromoethoxy)-4'-hydroxybenzophenone (1.0 eq)

-

Alkylating Agent (e.g., Propargyl bromide or Alkyl iodide) (1.2 eq)

-

Anhydrous Potassium Carbonate ( K2CO3 , 325 mesh) (2.5 eq)

-

Anhydrous Acetone or DMF (0.15 M relative to substrate)

Procedure:

-

Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under an argon atmosphere.

-

Base Addition: Dissolve 4-(2-Bromoethoxy)-4'-hydroxybenzophenone in anhydrous Acetone. Add finely powdered K2CO3 . Causality: Using finely powdered base increases the surface area, accelerating the heterogeneous deprotonation of the phenol.

-

Pre-activation: Stir the suspension at room temperature for 30 minutes. The solution may develop a slight yellow tint, indicating phenoxide formation.

-

Electrophile Addition: Add the alkylating agent dropwise via syringe.

-

Reaction: Attach a reflux condenser and heat the mixture to 60 °C (if using Acetone) or 80 °C (if using DMF). Stir for 12–18 hours. Monitor via TLC (Hexanes:Ethyl Acetate 3:1) until the starting material is consumed.

-

Workup: Cool the reaction to room temperature. Filter the mixture through a pad of Celite to remove inorganic salts. Concentrate the filtrate under reduced pressure.

-

Purification: Redissolve the crude residue in Dichloromethane (DCM) and wash with water and brine. Dry over MgSO4 , concentrate, and purify via silica gel flash chromatography.

Protocol B: Conjugation to a Target Phenol via the Bromoethoxy Moiety (Route B)

This protocol is utilized when the benzophenone is used to alkylate a target pharmacophore (e.g., an estrogen receptor ligand or a kinase inhibitor) that contains a free phenol[5].

Reagents:

-

Target Phenol (Pharmacophore) (1.0 eq)

-

4-(2-Bromoethoxy)-4'-hydroxybenzophenone (1.1 eq)

-

Anhydrous Cesium Carbonate ( Cs2CO3 ) (2.0 eq)

-

Anhydrous DMF (0.1 M)

-

Catalytic Potassium Iodide (KI) (0.1 eq)

Procedure:

-

Preparation: In an argon-purged flask, dissolve the Target Phenol in anhydrous DMF.

-

Deprotonation: Add Cs2CO3 and stir for 15 minutes at room temperature. Causality: Cesium carbonate provides superior solubility in DMF and generates a highly reactive "naked" phenoxide due to the large ionic radius of the cesium cation, which is ideal for sterically hindered target phenols[5].

-

Finkelstein Catalysis: Add catalytic KI to the mixture. Causality: KI converts a small equilibrium fraction of the alkyl bromide to an alkyl iodide in situ, creating a superior leaving group and accelerating the SN2 displacement.

-

Coupling: Add 4-(2-Bromoethoxy)-4'-hydroxybenzophenone in a single portion.

-

Reaction: Heat the mixture to 70 °C and stir for 14–24 hours.

-

Workup: Quench the reaction by pouring it into a 5x volume of ice-cold water. Extract the aqueous layer thoroughly with Ethyl Acetate ( 3× ). Wash the combined organic layers with 5% aqueous Lithium Chloride (LiCl) ( 3× ) to quantitatively remove residual DMF.

-

Isolation: Wash with brine, dry over MgSO4 , filter, and concentrate. Purify the target conjugate via flash chromatography.

Data Presentation: Reaction Optimization Matrix

The following table summarizes the optimal conditions for various O-alkylation scenarios utilizing 4-(2-Bromoethoxy)-4'-hydroxybenzophenone, allowing researchers to select the best parameters for their specific chemical biology applications.

| Reaction Type | Target Substrate | Recommended Base | Solvent | Temp (°C) | Additive | Expected Yield |

| Route A | Primary Alkyl Iodides | K2CO3 | Acetone | 60 | None | 85–95% |

| Route A | Propargyl/Allyl Bromides | K2CO3 | DMF | 70 | None | 80–90% |

| Route B | Unhindered Phenols | K2CO3 | Acetone | 60 | KI (0.1 eq) | 75–85% |

| Route B | Sterically Hindered Phenols | Cs2CO3 | DMF | 80 | KI (0.2 eq) | 65–80% |

| Route B | Aliphatic Alcohols | NaH (Careful!) | THF | 0 to 25 | 15-Crown-5 | 40–60%* |

*Note: Use of strong bases like NaH with aliphatic alcohols significantly increases the risk of E2 elimination of the bromoethoxy group. Strict temperature control is required.

References

-

National Institutes of Health (PMC). Photoaffinity Labeling of Ras Converting Enzyme 1 (Rce1p) using a Benzophenone-Containing Peptide Substrate. Retrieved from:[Link]

-

National Institutes of Health (PMC). Clickable Photoaffinity Ligands for the Human Serotonin Transporter Based on the Selective Serotonin Reuptake Inhibitor (S)-Citalopram. Retrieved from:[Link]

-

Canadian Science Publishing. A new family of bent-core C 2 -symmetric liquid crystals. Retrieved from:[Link]

-

IntechOpen. Selective Hydrogenation and Transfer Hydrogenation for Post-Functional Synthesis of Trifluoromethylphenyl Diazirine Derivatives for Photoaffinity Labeling. Retrieved from: [Link]

-

National Institutes of Health (PMC). Synthesis and evaluation of 11β-(4-Substituted phenyl) estradiol analogs: Transition from estrogen receptor agonists to antagonists. Retrieved from:[Link]

Sources

- 1. scbt.com [scbt.com]

- 2. Photoaffinity Labeling of Ras Converting Enzyme 1 (Rce1p) using a Benzophenone-Containing Peptide Substrate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Selective Hydrogenation and Transfer Hydrogenation for Post-Functional Synthesis of Trifluoromethylphenyl Diazirine Derivatives for Photoaffinity Labeling | IntechOpen [intechopen.com]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. Synthesis and evaluation of 11β-(4-Substituted phenyl) estradiol analogs: Transition from estrogen receptor agonists to antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Clickable Photoaffinity Ligands for the Human Serotonin Transporter Based on the Selective Serotonin Reuptake Inhibitor (S)-Citalopram - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: 4-(2-Bromoethoxy)-4'-hydroxybenzophenone as a Pivotal Intermediate in the Synthesis of Selective Estrogen Receptor Modulators (SERMs)

Target Audience: Researchers, Synthetic Chemists, and API Development Professionals Document Type: Technical Application Note & Standard Operating Protocols

Introduction & Strategic Rationale

Selective Estrogen Receptor Modulators (SERMs), such as tamoxifen, afimoxifene (4-hydroxytamoxifen), and endoxifen, are cornerstone active pharmaceutical ingredients (APIs) in the treatment of hormone-receptor-positive breast cancer. The synthesis of next-generation, hydroxylated SERMs presents significant regiochemical challenges. Traditional late-stage functionalization of the diarylalkene core often yields complex mixtures of isomers and over-alkylated byproducts, drastically reducing overall API yield.

By utilizing 4-(2-Bromoethoxy)-4'-hydroxybenzophenone (CAS 79578-62-4) as a foundational building block[1], synthetic chemists can circumvent these issues. While sometimes classified in pharmacopeial literature as "Tamoxifen Impurity 5"[2][3], this compound is a highly valuable bifunctional intermediate. It possesses a pre-installed bromoethoxy moiety and a phenolic hydroxyl group on distinct phenyl rings[4]. This built-in asymmetry guarantees absolute regiocontrol during the construction of the tetrasubstituted alkene core, allowing for precise, modular synthesis of various SERM analogs.

Physicochemical Profiling

Understanding the physical properties of this intermediate is critical for optimizing reaction conditions, particularly regarding solubility and thermal stability during cross-coupling reactions.

| Parameter | Specification / Value |

| Chemical Name | 4-(2-Bromoethoxy)-4'-hydroxybenzophenone |

| CAS Registry Number | 79578-62-4 |

| Molecular Formula | C15H13BrO3 |

| Molecular Weight | 321.17 g/mol |

| Physical Appearance | White to off-white solid |

| Purity Standard | ≥ 98.0% (HPLC) |

| Storage Conditions | Sealed in dry, 2-8 °C |

Synthetic Workflow & Mechanistic Logic

The conversion of 4-(2-Bromoethoxy)-4'-hydroxybenzophenone into a functional SERM API follows a four-stage logical progression: Protection → Cross-Coupling → Amination → Deprotection .

-

Causality of Protection: The free phenolic -OH is highly acidic and will irreversibly quench the low-valent titanium species generated during the McMurry coupling. Masking it as a silyl ether ensures the titanium reagent exclusively attacks the ketone.

-

Causality of Amination Timing: The basic amine side-chain (crucial for estrogen receptor antagonism) is installed after the McMurry coupling. If installed prior, the Lewis-basic nitrogen would coordinate with the titanium catalyst, poisoning the reaction.

Synthetic pathway utilizing 4-(2-Bromoethoxy)-4'-hydroxybenzophenone for SERM API production.

Standard Operating Protocols (SOPs)

Protocol A: Silyl Protection of the Phenolic Moiety

Objective: Mask the acidic phenolic proton to prevent the quenching of the titanium catalyst in Step 2.

-

Reaction Setup: Dissolve 4-(2-Bromoethoxy)-4'-hydroxybenzophenone (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.5 M concentration.

-

Base Addition: Add imidazole (2.5 eq) and stir at room temperature until the mixture is completely homogenous.

-

Protection: Cool the reaction vessel to 0 °C. Add tert-butyldimethylsilyl chloride (TBS-Cl, 1.2 eq) portion-wise to control the mild exotherm.

-

Maturation: Remove the ice bath, allow the reaction to warm to ambient temperature, and stir for 4 hours.

-

Workup: Quench with saturated aqueous NaHCO₃. Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine (to remove DMF), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Self-Validation System: Perform Thin-Layer Chromatography (TLC) using Hexanes:EtOAc (4:1). The complete disappearance of the highly polar starting material and the emergence of a high-Rf spot confirms quantitative protection.

Protocol B: Titanium-Mediated McMurry Cross-Coupling

Objective: Construct the sterically hindered tetrasubstituted alkene core by reductively coupling the protected benzophenone with propiophenone.

-

Catalyst Generation: Suspend Zinc dust (6.0 eq) in anhydrous THF (0.2 M) under a strict argon atmosphere. Cool to 0 °C and add Titanium(IV) chloride (TiCl₄, 3.0 eq) dropwise. Caution: This step is highly exothermic and evolves corrosive fumes.

-

Reduction: Reflux the suspension for 2 hours to generate the active low-valent titanium species (Ti(0)/Ti(II)), indicated by a deep black coloration.

-

Coupling: Cool the mixture to room temperature. Add a solution of the TBS-protected intermediate from Protocol A (1.0 eq) and propiophenone (1.2 eq) in anhydrous THF dropwise.

-

Maturation: Reflux the reaction mixture for 12 hours.

-

Workup: Cool to room temperature and quench carefully with 10% aqueous K₂CO₃. Filter the resulting titanium dioxide slurry through a pad of Celite. Extract the filtrate with EtOAc, dry, and concentrate.

-

Self-Validation System: Analyze via LC-MS. The chromatogram should reveal the formation of the E/Z isomer mixture of the target alkene. The bromoethoxy group must remain intact, verified by the presence of the characteristic bromine isotope pattern (M and M+2 peaks of equal intensity) in the mass spectrum.

Protocol C: Amination and Global Deprotection

Objective: Install the essential basic amine side chain and unmask the phenolic hydroxyl to yield the active API.

-

Nucleophilic Substitution: Dissolve the crude alkene in THF (0.3 M). Add an excess of methylamine (for Endoxifen) or dimethylamine (for Afimoxifene) (10.0 eq, 2M solution in THF).

-

Heating: Seal the mixture in a pressure vessel and heat at 70 °C for 16 hours. The primary bromide undergoes rapid Sₙ2 displacement by the amine.

-

Concentration: Cool the vessel and concentrate under reduced pressure to remove all excess volatile amines.

-

Deprotection: Redissolve the residue in THF. Add Tetra-n-butylammonium fluoride (TBAF, 1.5 eq, 1M in THF) and stir at room temperature for 2 hours to cleave the TBS ether.

-

Purification: Quench with water, extract with dichloromethane, and purify the crude API via reverse-phase preparative HPLC to separate the active (Z)-isomer from the less active (E)-isomer.

-

Self-Validation System: Conduct ¹H NMR (400 MHz, CDCl₃). The successful execution of this protocol is validated by the disappearance of the TBS methyl protons (a large singlet near 0.9 ppm) and the upfield shift of the ethoxy CH₂ protons, confirming the transition from an electronegative bromide to a substituted amine.

References

-

KM Pharma Solution. "Tamoxifen Citrate and Impurities Catalog". Retrieved from [Link]

Sources

synthesis route of 4-(2-Bromoethoxy)-4'-hydroxybenzophenone from 4,4'-dihydroxybenzophenone

Application Note: Selective Monoalkylation Protocol for 4-(2-Bromoethoxy)-4'-hydroxybenzophenone

Executive Summary

The synthesis of asymmetric benzophenone derivatives from symmetric precursors is a critical pathway in the development of photoactive probes, aggregation-induced emission (AIE) luminogens, and endocrine receptor ligands[1][2]. This application note details a highly optimized, self-validating Williamson ether synthesis protocol to selectively generate the mono-alkylated 4-(2-bromoethoxy)-4'-hydroxybenzophenone (CAS: 79578-62-4)[3] from 4,4'-dihydroxybenzophenone. By strictly controlling stoichiometric ratios and leveraging the differential solubility of intermediates, this protocol minimizes dialkylation and dimerization side reactions.

Mechanistic Principles & Reaction Design

When reacting a symmetric diol (4,4'-dihydroxybenzophenone) with a bifunctional electrophile (1,2-dibromoethane), three competing pathways exist:

-

Target Monoalkylation: Formation of 4-(2-bromoethoxy)-4'-hydroxybenzophenone.

-

Dialkylation (Over-reaction): Formation of 4,4'-bis(2-bromoethoxy)benzophenone[1].

-

Dimerization: Two diol molecules bridged by a single ethyl group.

Causality in Experimental Design: To selectively drive the reaction toward monoalkylation, we employ a dual-control strategy. First, we strictly use 1.0 equivalent of potassium carbonate ( K2CO3 ) . Because the first pKa of 4,4'-dihydroxybenzophenone is lower than the second, 1.0 equivalent of base predominantly generates the mono-phenoxide anion, leaving the second hydroxyl group protonated and unreactive. Second, we use a 5.0 molar excess of 1,2-dibromoethane . This flooding of the electrophile ensures that once the mono-phenoxide attacks the alkyl halide, the probability of the resulting bromoethyl tail reacting with another phenoxide (dimerization) is statistically suppressed. Acetone is selected as the solvent because its boiling point (56 °C) provides a mild reflux temperature that prevents thermal degradation while facilitating the precipitation of the potassium bromide (KBr) byproduct, driving the reaction forward via Le Chatelier's principle.

Logical relationship of stoichiometric control in Williamson ether synthesis.

Reagents and Materials

| Reagent | MW ( g/mol ) | Equivalents | Amount | Role |

| 4,4'-Dihydroxybenzophenone | 214.22 | 1.0 | 2.14 g (10 mmol) | Symmetric Starting Material |

| 1,2-Dibromoethane | 187.86 | 5.0 | 9.39 g (50 mmol) | Bifunctional Electrophile |

| Potassium Carbonate ( K2CO3 ) | 138.21 | 1.0 | 1.38 g (10 mmol) | Mild Base (Limiting) |

| Acetone (Anhydrous) | 58.08 | - | 50 mL | Polar Aprotic Solvent |

Note: 1,2-Dibromoethane is a known carcinogen. All manipulations must be performed in a certified chemical fume hood.

Step-by-Step Experimental Protocol

Experimental workflow for the synthesis and isolation of the mono-alkylated product.

Phase 1: Nucleophile Generation

-

Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar.

-

Charge the flask with 4,4'-dihydroxybenzophenone (2.14 g, 10 mmol) and finely powdered, anhydrous K2CO3 (1.38 g, 10 mmol).

-

Add 50 mL of anhydrous acetone. Stir the suspension at room temperature (20-25 °C) for 15 minutes. Self-Validation Check: The solution will transition from clear to a pale yellow/orange suspension, indicating the successful deprotonation and formation of the phenoxide anion.

Phase 2: Alkylation 4. Using a glass syringe, add 1,2-dibromoethane (4.3 mL, 9.39 g, 50 mmol) in a single portion. 5. Attach a reflux condenser and heat the reaction mixture to 60 °C using an oil bath or heating mantle. Maintain vigorous stirring under reflux for 18 hours. Causality: Vigorous stirring is mandatory because the reaction is a heterogeneous solid-liquid mixture. The formation of a fine white precipitate (KBr) over time confirms reaction progression.

Phase 3: Workup & Distillation 6. Cool the reaction mixture to room temperature. 7. Filter the suspension through a pad of Celite to remove the precipitated KBr and unreacted K2CO3 . Wash the filter cake with an additional 20 mL of cold acetone. 8. Transfer the filtrate to a rotary evaporator and remove the acetone under reduced pressure (40 °C, 200 mbar). 9. Critical Step: To remove the excess 1,2-dibromoethane (bp 131 °C), attach the flask to a high-vacuum line (approx. 1-5 mbar) and heat gently to 50 °C for 2 hours. Failing to remove the alkyl halide here will severely disrupt the subsequent chromatographic separation by causing band broadening.

Phase 4: Chromatographic Isolation 10. Dissolve the crude residue in a minimum amount of dichloromethane (DCM) and dry-load it onto silica gel. 11. Purify via flash column chromatography using a gradient elution of Hexane:Ethyl Acetate (from 9:1 to 7:3).

Analytical Characterization & Troubleshooting

TLC Monitoring (Hexane:EtOAc 7:3, UV 254 nm):

| Compound | Rf Value | Polarity Rationale |

| 4,4'-Bis(2-bromoethoxy)benzophenone | ~0.75 | Fully alkylated, highly lipophilic. |

| 4-(2-Bromoethoxy)-4'-hydroxybenzophenone | ~0.45 | Intermediate polarity due to one free hydroxyl. |

| 4,4'-Dihydroxybenzophenone | ~0.15 | Highly polar due to two hydrogen-bonding hydroxyls. |

Troubleshooting: If the yield of the target mono-alkylated product is low and the dialkylated byproduct dominates, verify that the K2CO3 was strictly limited to 1.0 equivalent and was not exposed to ambient moisture prior to use. If unreacted starting material dominates, ensure the acetone was strictly anhydrous, as water will hydrate the phenoxide, significantly reducing its nucleophilicity.

Sources

- 1. lookchem.com [lookchem.com]

- 2. Fluorine-Substituted Cyclofenil Derivatives as Estrogen Receptor Ligands: Synthesis and Structure-Affinity Relationship Study of Potential PET Agents for Imaging Estrogen Receptors in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. (4-(2-Bromoethoxy)phenyl)(4-hydroxyphenyl)methanone | 79578-62-4 [sigmaaldrich.com]

Application Note: High-Yield Purification of 4-(2-Bromoethoxy)-4'-hydroxybenzophenone via Thermodynamically Controlled Recrystallization

Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Advanced Protocol & Application Guide

Executive Summary

4-(2-Bromoethoxy)-4'-hydroxybenzophenone (CAS 79578-62-4) is a highly valued chemical intermediate, primarily utilized in the synthesis of Selective Estrogen Receptor Modulators (SERMs) and advanced benzophenone-based therapeutics[1],[2]. The standard synthesis involves the mono-O-alkylation of 4,4'-dihydroxybenzophenone with 1,2-dibromoethane. Because O-alkylation is a kinetically controlled process[3], the reaction inherently yields a statistical mixture of unreacted starting material, the desired mono-alkylated target, and a di-alkylated byproduct.

This application note details a scalable, self-validating recrystallization protocol that entirely bypasses the need for chromatographic separation. By exploiting the distinct hydrogen-bonding capacities and lattice energies of the crude mixture components, this dual-solvent recrystallization strategy reliably achieves >99.5% purity.

Mechanistic Rationale & Impurity Profiling